2-((1-(2-甲氧基苯基)-1H-咪唑-2-基)硫代)-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

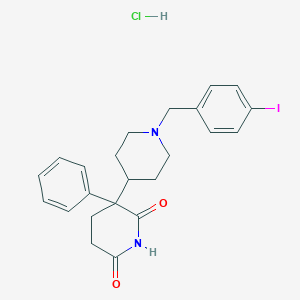

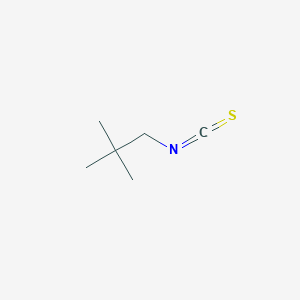

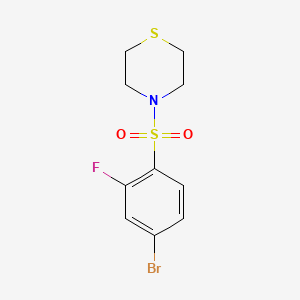

The compound "2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" is a derivative that falls within the class of 1,3,4-thiadiazole compounds. These derivatives are known for their potential biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the 2-methoxyphenyl group and the imidazolylthio moiety suggests that the compound could exhibit significant biological activity, as seen in similar structures studied in the literature .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the reaction of 2-methoxy-5-methyl aniline with ammonia and carbon disulfide, followed by the addition of sodium chloroacetate and hydrazine hydrate, leading to the formation of thiosemicarbazide intermediates. These intermediates can then undergo cyclization with various aromatic carboxylic acids to yield the desired thiadiazole derivatives . These methods highlight the versatility of the synthetic routes that can be employed to create a wide array of thiadiazole-based compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is often substituted with various aryl or alkyl groups that can significantly influence the compound's biological activity. The molecular structure is confirmed using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry . These analytical methods ensure the correct identification of the synthesized compounds and the integrity of the thiadiazole ring.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to the reactive nature of the thiadiazole ring and the substituents attached to it. The compounds can act as ligands in coordination chemistry, form hydrogen bonds due to the presence of nitrogen atoms, and undergo nucleophilic substitution reactions at the sulfur atom. The reactivity of these compounds can be exploited to further modify their structure and enhance their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The antimicrobial, anti-inflammatory, and antioxidant activities of these compounds are often evaluated in vitro using various assays, which can provide insight into their potential therapeutic uses. For instance, compounds with good DPPH radical scavenging efficacy indicate strong antioxidant properties, while those that inhibit lipid peroxidation or erythrocyte hemolysis suggest anti-inflammatory potential .

科学研究应用

合成和潜在治疗应用

该化合物由于其复杂的结构,在科学研究的各个领域中具有相关性,主要关注其合成和潜在治疗应用。

合成和抗惊厥活性:该化合物的结构与咪唑-1-基衍生物相关,后者已被合成并测试其抗惊厥活性。例如,ω-(1H-咪唑-1-基)-N-苯基乙酰胺衍生物显示出显着的抗惊厥作用,突出了咪唑衍生物在神经系统疾病中的治疗潜力 (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002)。

用于 PET 示踪剂的放射化学合成:与所讨论的化合物相关的咪唑并吡啶和嘌呤硫代乙酰胺衍生物已被合成并标记为碳-11,以用作 PET 示踪剂。这些化合物可用于成像研究中,以探索疾病中的酶活性,展示了该化合物在诊断研究中的相关性 (Gao, Wang, & Zheng, 2016)。

对癌细胞系的细胞毒活性:咪唑并[2,1-b]噻唑衍生物与所讨论的化合物具有相似的结构,已被设计、合成并评估其对各种人类癌细胞系的细胞毒性。这表明在癌症治疗中的潜在应用,其中该化合物的结构类似物可以探索其抗肿瘤特性 (Ding et al., 2012)。

对腺苷受体的拮抗活性:噻唑和噻二唑衍生物已被合成并评估为人类腺苷 A3 受体的选择性拮抗剂。这些化合物,包括与所讨论化合物相似的乙酰胺衍生物,显示出显着的结合亲和力和选择性,表明在心血管或炎症性疾病中具有潜在的治疗应用 (Jung et al., 2004)。

抗菌和抗炎活性:与目标化合物在结构上相关的乙酰氨基吡咯基唑已被合成并评估其抗菌和抗炎活性。这突出了该化合物在开发新的抗菌和抗炎剂中的潜在应用 (Sowmya et al., 2017)。

属性

IUPAC Name |

2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-7-8-20(15)11-5-3-4-6-12(11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYWPOGMUWXTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

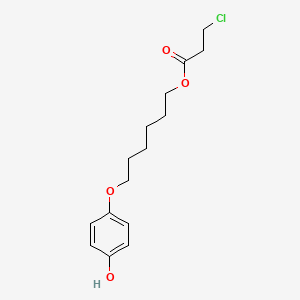

![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)

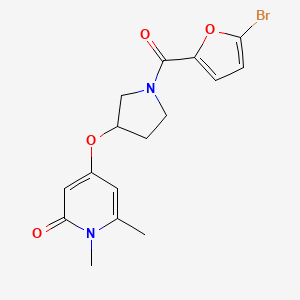

![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)

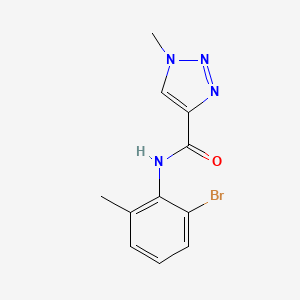

![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)

![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)